molecular formula C8H10ClNO2S B2561193 methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride CAS No. 2126161-81-5

methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride

Cat. No.: B2561193
CAS No.: 2126161-81-5
M. Wt: 219.68
InChI Key: IGWNXOVWWALERT-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is a heterocyclic compound with a unique structure that combines a thieno and pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno precursor with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno and pyrrole derivatives, such as:

Uniqueness

Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is unique due to its specific ring structure and the presence of both thieno and pyrrole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c1-11-8(10)6-2-5-3-9-4-7(5)12-6;/h2,9H,3-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWNXOVWWALERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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